Cas no 120728-10-1 (1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid)
![1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/120728-10-1x500.png)
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- N-Boc-1-Aminocyclobutanecarboxylic acid
- 1-AMINOCYCLOBUTYL-1-CARBOXYLIC ACID, N-BOC PROTECTED
- 1-(BOC-AMINO)CYCLOBUTANECARBOXYLIC ACID
- 1-N-BOC-AMINO-CYCLOBUTANE CARBOXYLIC ACID
- 1-(TERT-BUTYLOXYCARBONYL-AMINO)-CYCLOBUTYL-1-CARBOXYLIC ACID
- 1-TERT-BUTOXYCARBONYLAMINO-CYCLOBUTANECARBOXYLIC ACID
- 1-(T-BUTYLOXYCARBONYL-AMINO)-CYCLOBUTYL-1-CARBOXYLIC ACID
- BOC-AC4C-OH
- 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid
- 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
- Boc-1-aminocyclobutane-1-carboxylic acid
- Boc-1-Aminocyclobutanecarboxylic acid
- 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
- Boc-cyclovaline
- BOC-ACBC-OH
- BOC-1, 1-ACCB
- BOC-1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID
- N-BOC-1-AMINOCYCLOBUTANE CARBOXYLIC ACID
- 1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
- 1-tert-Butoxycarbon
- 1-[(tert-butoxycarbonyl)amino]cyclobutane-1-carboxylic acid
- B6086
- ROVVUKFHORPDSM-UHFFFAOYSA-N
- 1-({[(1,1-dimethylethyl)oxy]carbonyl}amino)cyclobutanecarboxylic acid
- 1-BOC-aminocyclobutanecarboxylic acid
- 1-((1,1-Dimethylethoxycarbonyl)amino)cyclobutanecarboxylic acid
- SB12347
- AM803036
- boc-1-amino-1-cyclobutane carboxylic acid
- BCP21384
- SY002608
- A2527
- N-tert-Butoxycarbonyl-1-aminocyclobutanecarboxylic Acid
- MFCD02682623
- SCHEMBL202837
- 120728-10-1
- Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-
- CS-M2532
- 1-tert-butoxycarbonylaminocyclobutanecarboxylic acid
- FT-0649714
- 1-(Boc-amino)cyclobutane-1-carboxylic acid
- AKOS013153309
- 1-(tert-butoxycarbonyl)cyclobutanecarboxylic acid
- DTXSID00363748
- EN300-111901
- Boc-Acb(1)-OH
- tert-butyl 1-carboxycyclobutylcarbamate
- 1-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylic acid
- 1-(tert-butoxy-carbonylamino)-cyclobutane-1-carboxylic acid
- Q-102250
- AC-5715
- DS-12107
- 1-(tert-Butoxycarbonylamino)cyclobutane carboxylic acid
- 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid
- N-Boc-1-aminocyclobutane carboxylic acid, 97%
- 1-(tert-butoxycarbonyl)cyclobutanecarboxylic acid;1-(Boc-amino)cyclobutanecarboxylic Acid
- 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylicacid
- BBL102875
- DB-031711
- STL556683
-
- MDL: MFCD02682623
- インチ: 1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
- InChIKey: ROVVUKFHORPDSM-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N([H])C1(C(=O)O[H])C([H])([H])C([H])([H])C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 215.115758g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 215.115758g/mol
- 単一同位体質量: 215.115758g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 15
- 複雑さ: 276
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.18
- ゆうかいてん: 129-133 °C (lit.)
- ふってん: 362.1 ºC at 760 mmHg
- フラッシュポイント: 172.8℃
- PSA: 75.63000
- LogP: 1.90930
- ようかいせい: 未確定
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36
-
危険物標識:
- セキュリティ用語:S36
- リスク用語:R22
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM104141-1000g |
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
120728-10-1 | 95%+ | 1000g |
$923 | 2023-03-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002608-5g |
1-(Boc-amino)cyclobutanecarboxylic Acid |
120728-10-1 | ≥98% | 5g |
¥68.25 | 2024-07-09 | |
Enamine | EN300-111901-25.0g |
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
120728-10-1 | 95% | 25.0g |
$130.0 | 2023-02-18 | |
TRC | B617655-5000mg |
Boc-1-aminocyclobutane-1-carboxylic Acid |
120728-10-1 | 5g |
$ 454.00 | 2023-04-18 | ||
Enamine | EN300-111901-0.25g |
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
120728-10-1 | 95% | 0.25g |
$19.0 | 2023-10-27 | |
Ambeed | A185953-100g |
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid |
120728-10-1 | 97% | 100g |
$156.0 | 2025-02-22 | |
Ambeed | A185953-1g |
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid |
120728-10-1 | 97% | 1g |
$5.0 | 2025-02-22 | |
Enamine | EN300-111901-50.0g |
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
120728-10-1 | 95% | 50.0g |
$240.0 | 2023-02-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T44690-5g |
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid |
120728-10-1 | 97% | 5g |
¥72.0 | 2023-09-06 | |
ChemScence | CS-M2532-10g |
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid |
120728-10-1 | ≥97.0% | 10g |
$44.0 | 2022-04-28 |
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Amino acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acidに関する追加情報
1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 120728-10-1, known as 1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclobutane ring with a tert-butoxycarbonyl (Boc) protecting group and an amino acid moiety. The combination of these functional groups makes it a versatile building block for various chemical syntheses and drug development applications.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry due to their potential to induce non-classical ring strain and unique pharmacokinetic properties. The presence of the Boc group in this compound serves as an excellent protecting group for amino functionalities, which is crucial during multi-step synthesis processes. This feature has made it a popular choice in peptide synthesis and the development of bioactive molecules.
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves a combination of ring-closing metathesis and peptide coupling techniques. Researchers have optimized these methods to achieve high yields and purity, ensuring its reliability as a reagent in various chemical transformations. The compound's stability under mild reaction conditions further enhances its utility in laboratory settings.
In terms of applications, this compound has been extensively used as an intermediate in the synthesis of cyclic peptides and macrocycles. Its cyclobutane core provides rigidity to the molecule, which is often desirable in drug design for improving binding affinity and selectivity. Recent advancements in click chemistry and medicinal chemistry have further expanded its potential uses, particularly in the development of targeted therapies.
From a structural perspective, the molecule's tert-butoxycarbonyl group plays a critical role in modulating the reactivity and solubility of the compound. This group can be easily removed under acidic or enzymatic conditions, making it ideal for controlled deprotection steps during synthesis. The amino acid moiety adds another layer of functionality, enabling the formation of amide bonds with other biomolecules.
Moreover, computational studies have revealed that the cyclobutane ring introduces unique electronic effects that can influence the molecule's interaction with biological targets. These findings have prompted researchers to explore its potential as a scaffold for novel drug candidates, particularly in the fields of oncology and infectious diseases.
In conclusion, 1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a multifaceted compound with significant implications in organic synthesis and drug discovery. Its combination of functional groups and structural features makes it a valuable tool for chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its role in advancing therapeutic development is expected to grow even further.
120728-10-1 (1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid) 関連製品
- 2419-94-5(N-Boc-L-glutamic acid)
- 53308-95-5(Boc-Nva-OH)
- 13139-16-7(Boc-L-Ile-OH)
- 109183-72-4((S)-2-((Tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid)
- 106719-44-2(Boc-D-Lys-OH)
- 109183-71-3((S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid)
- 16937-99-8((tert-Butoxycarbonyl)-D-leucine)
- 13139-15-6(Boc-L-Leu-OH)
- 70491-05-3(Boc-D-Chg-OH)
- 88950-64-5(1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid)

